5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the Benzyl and Methoxyphenyl Groups: These groups can be attached via and reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium azide (NaN3) and alkyl halides are often employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized to create a wide range of derivatives.
Biology
In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar biological activities.
Medicine
In medicinal chemistry, triazole derivatives are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, including infections and cancers.
Industry
In the industrial sector, triazole derivatives are used in the development of agrochemicals, dyes, and polymers. This compound may find applications in these areas due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the methoxyphenyl group.
N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the amino and chlorobenzyl groups.
Uniqueness
The uniqueness of 5-amino-1-(2-chlorobenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-13-7-4-6-12(9-13)20-17(24)15-16(19)23(22-21-15)10-11-5-2-3-8-14(11)18/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSAZIWAOJNIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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